molecular formula C11H8N2O B2613493 6-(1H-pyrrol-1-yl)-1,3-benzoxazole CAS No. 860785-16-6

6-(1H-pyrrol-1-yl)-1,3-benzoxazole

Cat. No.: B2613493
CAS No.: 860785-16-6
M. Wt: 184.198
InChI Key: RTLFPRXUADKCDK-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)-1,3-benzoxazole is a heterocyclic compound that features both pyrrole and benzoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrrol-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with pyrrole-2-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction, and solvent systems are optimized to ensure the purity of the final product. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrrol-1-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur at specific positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(1H-pyrrol-1-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 6-(1H-pyrrol-1-yl)-1,3-benzoxazole exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)benzoxazole
  • 4-(1H-pyrrol-1-yl)benzoxazole
  • 2-(1H-pyrrol-1-yl)benzo[d]oxazole

Uniqueness

6-(1H-pyrrol-1-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored biological activities and physicochemical properties.

Properties

IUPAC Name

6-pyrrol-1-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-6-13(5-1)9-3-4-10-11(7-9)14-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLFPRXUADKCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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